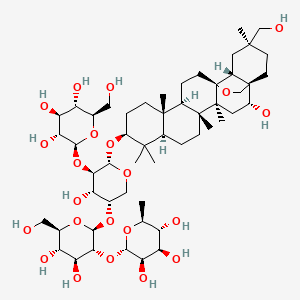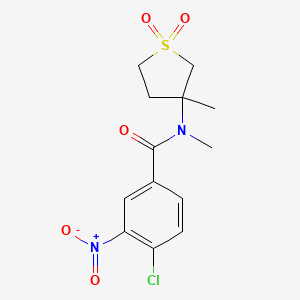![molecular formula C12H10N4OS B2930705 N-(1-methyl-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide CAS No. 2176152-34-2](/img/structure/B2930705.png)
N-(1-methyl-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . Thiazoles, on the other hand, are a class of organic compounds with a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Both of these classes of compounds are known for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . Thiazoles also have a five-membered ring but with one nitrogen atom, one sulfur atom, and three carbon atoms .Chemical Reactions Analysis
Pyrazoles and thiazoles can undergo various chemical reactions due to the presence of multiple reactive sites in their structures .Physical And Chemical Properties Analysis
Pyrazoles and thiazoles have unique physical and chemical properties. For example, they are generally soluble in common organic solvents .Applications De Recherche Scientifique
Antimicrobial Activity
The core structure of the compound, which includes a thiazole ring, is known for its antimicrobial properties. Thiazole derivatives have been extensively studied and found to be effective against a variety of bacterial strains. The presence of the pyrazolyl group may enhance these properties, potentially leading to the development of new antimicrobial agents that could be used to treat infections resistant to current medications .
Anticancer Potential
Compounds containing both pyrazole and thiazole moieties have shown promise in anticancer research. They can act as cytotoxic agents, targeting cancer cells without harming normal cells. This dual-heterocycle compound could be explored for its potential to inhibit tumor growth or to be used in conjunction with other treatments to improve efficacy .
Anti-inflammatory Applications
The anti-inflammatory properties of thiazole derivatives are well-documented. This compound, with its unique combination of a pyrazole and a thiazole ring, could be investigated for its effectiveness in reducing inflammation in various medical conditions, such as arthritis or inflammatory bowel disease .
Neuroprotective Effects
Thiazole derivatives have been associated with neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s or Parkinson’s. Research into this compound could focus on its ability to protect neuronal cells from damage or death .
Antiviral Applications
The pyrazole ring is a common feature in many antiviral drugs. When combined with a thiazole ring, as in this compound, it could lead to the development of new antiviral medications that are more effective against a range of viruses, including those that cause flu and other respiratory infections .
Enzyme Inhibition
Many enzymes that are crucial for the survival of pathogenic organisms contain binding sites that are complementary to the structures of pyrazole and thiazole. This compound could be designed to fit into these sites, effectively inhibiting the enzyme’s activity and stopping the pathogen’s growth or reproduction .
Mécanisme D'action
Target of Action
The primary target of N-(1-methyl-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide is the glucose transporter GLUT1 . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells .
Mode of Action
N-(1-methyl-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide acts as a potent, highly selective, and cell-permeable inhibitor of GLUT1 . It binds to GLUT1 and inhibits its function, thereby reducing glucose uptake by cells . The compound has an IC50 value of 2 nM in vitro, indicating its high potency .
Orientations Futures
Propriétés
IUPAC Name |
N-(1-methylpyrazol-4-yl)-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-16-7-8(6-13-16)14-11(17)12-15-9-4-2-3-5-10(9)18-12/h2-7H,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVFAJHKIGAXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2930624.png)

![5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2930626.png)
![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2930627.png)

![3-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2930629.png)
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2930631.png)
![8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2930632.png)

![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide](/img/structure/B2930637.png)

![7-Fluoro-3-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2930640.png)
![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2930641.png)
![(E)-3-(furan-2-yl)-1-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2930642.png)